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Compound of Interest

Compound Name: HO-PEG4-CH2COOtBu

Cat. No.: B608010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of HO-PEG4-CH2COOtBu, a heterobifunctional polyethylene glycol

(PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery,

and the development of novel therapeutics such as Proteolysis Targeting Chimeras

(PROTACs).

Core Chemical Properties
HO-PEG4-CH2COOtBu, systematically named tert-butyl 2-(2-(2-(2-

hydroxyethoxy)ethoxy)ethoxy)acetate, is a well-defined, monodisperse PEG derivative. The

presence of a terminal hydroxyl group and a tert-butyl protected carboxylic acid allows for

sequential and site-specific modification, making it a versatile tool in chemical biology and drug

development.

Physicochemical Data
The following table summarizes the key physicochemical properties of HO-PEG4-
CH2COOtBu.
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Property Value Citation(s)

CAS Number 169751-72-8 [1][2]

Molecular Formula C₁₄H₂₈O₇ [1][2]

Molecular Weight 308.37 g/mol [1][2]

Appearance Colorless liquid or oil [3]

Purity
≥95% or ≥97% (as specified by

supplier)
[1][3][4]

Density (approximate)
~1.125 g/mL (based on

general PEG derivatives)

SMILES

CC(C)

(C)OC(=O)COCCOCCOCCOC

CO

[3]

Storage Conditions
Store at -5°C to -20°C, keep in

a dry place and avoid sunlight.
[1][2]

Solubility Profile
Based on the behavior of structurally similar PEG derivatives, HO-PEG4-CH2COOtBu is

expected to exhibit the following solubility characteristics.[1]

Solvent Type Expected Solubility

Water Aqueous Soluble

Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble

Dimethylformamide (DMF) Polar Aprotic Soluble

Dichloromethane (DCM) Halogenated Soluble

Methanol Polar Protic Soluble

Ethanol Polar Protic Soluble

Diethyl Ether Ether Low/Insoluble
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Spectroscopic Characterization (Predicted)
While specific experimental spectra for HO-PEG4-CH2COOtBu are not readily available in the

public domain, the expected NMR chemical shifts can be predicted based on the analysis of its

chemical structure and data from similar PEGylated molecules.[5]

Predicted ¹H NMR Spectrum
Chemical Shift (ppm) Multiplicity Assignment

~4.1 Singlet -O-CH₂-COO-

~3.7 Triplet -CH₂-OH

~3.6 Multiplet
PEG backbone (-O-CH₂-CH₂-

O-)

~2.7 Triplet -CH₂-OH

1.4 Singlet -C(CH₃)₃

Predicted ¹³C NMR Spectrum
Chemical Shift (ppm) Assignment

~170 C=O (ester)

~81 -C(CH₃)₃

~72 -CH₂-OH

~70 PEG backbone (-O-CH₂-CH₂-O-)

~69 -O-CH₂-COO-

~61 -CH₂-OH

~28 -C(CH₃)₃

Synthesis and Experimental Protocols
A plausible synthetic route to HO-PEG4-CH2COOtBu involves the Williamson ether synthesis,

where the hydroxyl group of tetraethylene glycol is reacted with a protected haloacetic acid
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derivative.

Proposed Synthesis of HO-PEG4-CH2COOtBu

Reactants

Tetraethylene Glycol
(HO-(CH₂CH₂O)₄-H)

HO-PEG4-CH2COOtBu

Williamson Ether Synthesis

tert-Butyl Bromoacetate Williamson Ether Synthesis

Base (e.g., NaH)
Williamson Ether Synthesis

Solvent (e.g., THF)

Williamson Ether Synthesis

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for HO-PEG4-CH2COOtBu.

General Experimental Protocol for Synthesis
Deprotonation of Tetraethylene Glycol: To a solution of excess tetraethylene glycol (e.g., 5

equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add a

strong base like sodium hydride (NaH) (1 equivalent) at 0°C under an inert atmosphere (e.g.,

argon or nitrogen). Allow the reaction to stir at room temperature for 1 hour.

Alkylation: Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1

equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water.

Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic

solvent like dichloromethane (DCM) and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure HO-PEG4-
CH2COOtBu.

Applications in Bioconjugation and Drug
Development
The dual functionality of HO-PEG4-CH2COOtBu makes it a valuable linker for various

applications in biomedical research and drug development.

General Bioconjugation Workflow
The hydroxyl and protected carboxyl groups can be orthogonally functionalized to conjugate

two different molecules, such as a targeting ligand and a therapeutic agent.
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HO-PEG4-CH2COOtBu
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Caption: General workflow for bioconjugation using HO-PEG4-CH2COOtBu.
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Role in PROTAC Development
HO-PEG4-CH2COOtBu is an ideal linker for the synthesis of PROTACs, which are

heterobifunctional molecules that induce the degradation of target proteins.[6][7][8] The PEG

linker connects a ligand that binds to the target protein and another ligand that recruits an E3

ubiquitin ligase.
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Caption: Role of a PEG linker in PROTAC-mediated protein degradation.

Conclusion
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HO-PEG4-CH2COOtBu is a versatile chemical tool with well-defined properties that make it

highly suitable for applications in bioconjugation, drug delivery, and the development of

targeted protein degraders. Its hydrophilic PEG spacer can enhance the solubility and

pharmacokinetic properties of the resulting conjugates, while its orthogonal functional groups

allow for precise and controlled synthesis of complex biomolecules. This guide provides a

foundational understanding of its chemical properties and potential applications for researchers

in the life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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